molecular formula C15H20O3 B8400477 Methyl 2-(3-((benzyloxy)methyl)cyclobutyl)acetate

Methyl 2-(3-((benzyloxy)methyl)cyclobutyl)acetate

Cat. No. B8400477
M. Wt: 248.32 g/mol
InChI Key: OENWZMWVNPQOBO-UHFFFAOYSA-N
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Patent
US07858630B2

Procedure details

(3-Benzyloxymethyl-cyclobutylidene)-acetic acid methyl ester (5.4 g, 21.9 mmol) were dissolved in 80 ml methanol and cooled to 0-5° C. NiCl2 (2.53 g, 19.5 mmol) and NaBH4 (4.14 g, 109.6 mmol) were added slowly and the reaction mixture stirred for 1 hour at 0-5° C. The reaction mixture was quenched with 1N HCl and extracted two times with dichloromethane. The organic extract was washed with brine, dried with sodium sulfate, filtered and evaporated. The crude product (3.0 g, 55%) was obtained as a colourless liquid and used without any further purification for the next step. MS: m/e=249.1 (M+H+).
Name
(3-Benzyloxymethyl-cyclobutylidene)-acetic acid methyl ester
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
4.14 g
Type
reactant
Reaction Step Two
Name
Quantity
2.53 g
Type
catalyst
Reaction Step Two
Yield
55%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:18])[CH:4]=[C:5]1[CH2:8][CH:7]([CH2:9][O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:6]1.[BH4-].[Na+]>CO.Cl[Ni]Cl>[CH3:1][O:2][C:3](=[O:18])[CH2:4][CH:5]1[CH2:6][CH:7]([CH2:9][O:10][CH2:11][C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH2:8]1 |f:1.2|

Inputs

Step One
Name
(3-Benzyloxymethyl-cyclobutylidene)-acetic acid methyl ester
Quantity
5.4 g
Type
reactant
Smiles
COC(C=C1CC(C1)COCC1=CC=CC=C1)=O
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4.14 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
2.53 g
Type
catalyst
Smiles
Cl[Ni]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the reaction mixture stirred for 1 hour at 0-5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 1N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted two times with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(CC1CC(C1)COCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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